

In-Depth Technical Guide: 4-bromo-5-methoxy-1H-indole

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Compound of Interest

Compound Name: 4-bromo-5-methoxy-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-bromo-5-methoxy-1H-indole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and synthesis. While specific biological data for this exact compound is limited in publicly accessible literature, this guide explores the well-documented therapeutic potential of the broader class of substituted indoles, including their roles as anticancer, antiviral, antibacterial, and neuroprotective agents. The potential mechanisms of action and relevant signaling pathways associated with bromo- and methoxy-substituted indoles are also discussed, offering a framework for future research and development.

Compound Identification and Structure

4-bromo-5-methoxy-1H-indole is a substituted indole with a bromine atom at the C4 position and a methoxy group at the C5 position of the indole ring.

Chemical Structure:

Figure 1: Chemical structure of **4-bromo-5-methoxy-1H-indole**.

Compound Identification:

Identifier	Value
CAS Number	90858-86-9[1]
Molecular Formula	C9H8BrNO
Molecular Weight	226.07 g/mol
IUPAC Name	4-bromo-5-methoxy-1H-indole[1]
InChI Key	FPSVUEYKYLRJL-UHFFFAOYSA-N[1]
SMILES	<chem>COC1=C(C=C2C(=C1)NC=C2)Br</chem>

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **4-bromo-5-methoxy-1H-indole** is presented below. This data is essential for its handling, formulation, and application in experimental settings.

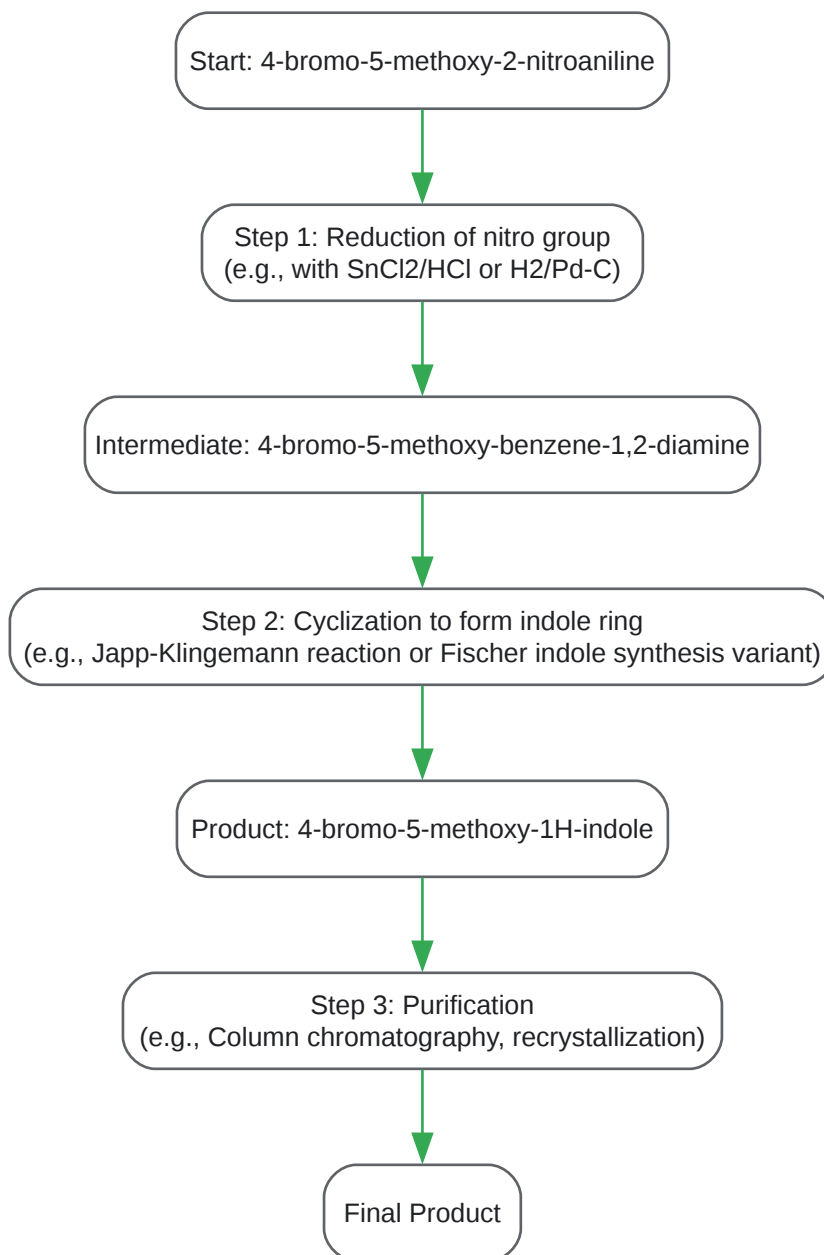
Property	Value	Source
Physical Form	Solid	[1]
Melting Point	Not available	
Boiling Point	349.2 ± 22.0 °C	Predicted
Density	1.591 ± 0.06 g/cm ³	Predicted
pKa	15.77 ± 0.30	Predicted
Storage	Keep in a dark place, sealed in dry, room temperature.[1]	

Experimental Protocols

Synthesis of 4-bromo-5-methoxy-1H-indole

A reported synthesis of **4-bromo-5-methoxy-1H-indole** involves the use of 4-bromo-5-methoxy-2-nitroaniline as a starting material. The general synthetic approach is outlined below, based on established indole synthesis methodologies.

Experimental Workflow for a Potential Synthesis Route:



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Figure 2: A potential synthetic workflow for **4-bromo-5-methoxy-1H-indole**.

Detailed Methodology (Hypothetical, based on common indole syntheses):

- **Reduction of the Nitro Group:** 4-bromo-5-methoxy-2-nitroaniline is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride in

concentrated hydrochloric acid or catalytic hydrogenation with palladium on carbon, is used to reduce the nitro group to an amine, yielding 4-bromo-5-methoxy-benzene-1,2-diamine. The reaction progress is monitored by thin-layer chromatography (TLC).

- **Indole Ring Formation:** The resulting diamine can then be subjected to cyclization. One possible method is a reaction with a suitable carbonyl compound (e.g., an alpha-haloketone followed by cyclization) to form the indole ring.
- **Purification:** The crude product is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield pure **4-bromo-5-methoxy-1H-indole**.

Note: The precise reagents and conditions would need to be optimized based on the specific synthetic route chosen.

Spectroscopic Data (Predicted)

While experimental spectra for **4-bromo-5-methoxy-1H-indole** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons would be indicative of their positions on the ring.
- **^{13}C NMR:** The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.
- **IR Spectroscopy:** The infrared spectrum would likely show a characteristic N-H stretching band around $3400\text{--}3300\text{ cm}^{-1}$, C-H stretching bands for the aromatic and methyl groups, and C=C stretching bands for the aromatic rings. C-O and C-Br stretching vibrations would also be present at lower frequencies.
- **Mass Spectrometry:** The mass spectrum should exhibit a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine atom.

(isotopes ^{79}Br and ^{81}Br).

Biological Activity and Potential Therapeutic Applications

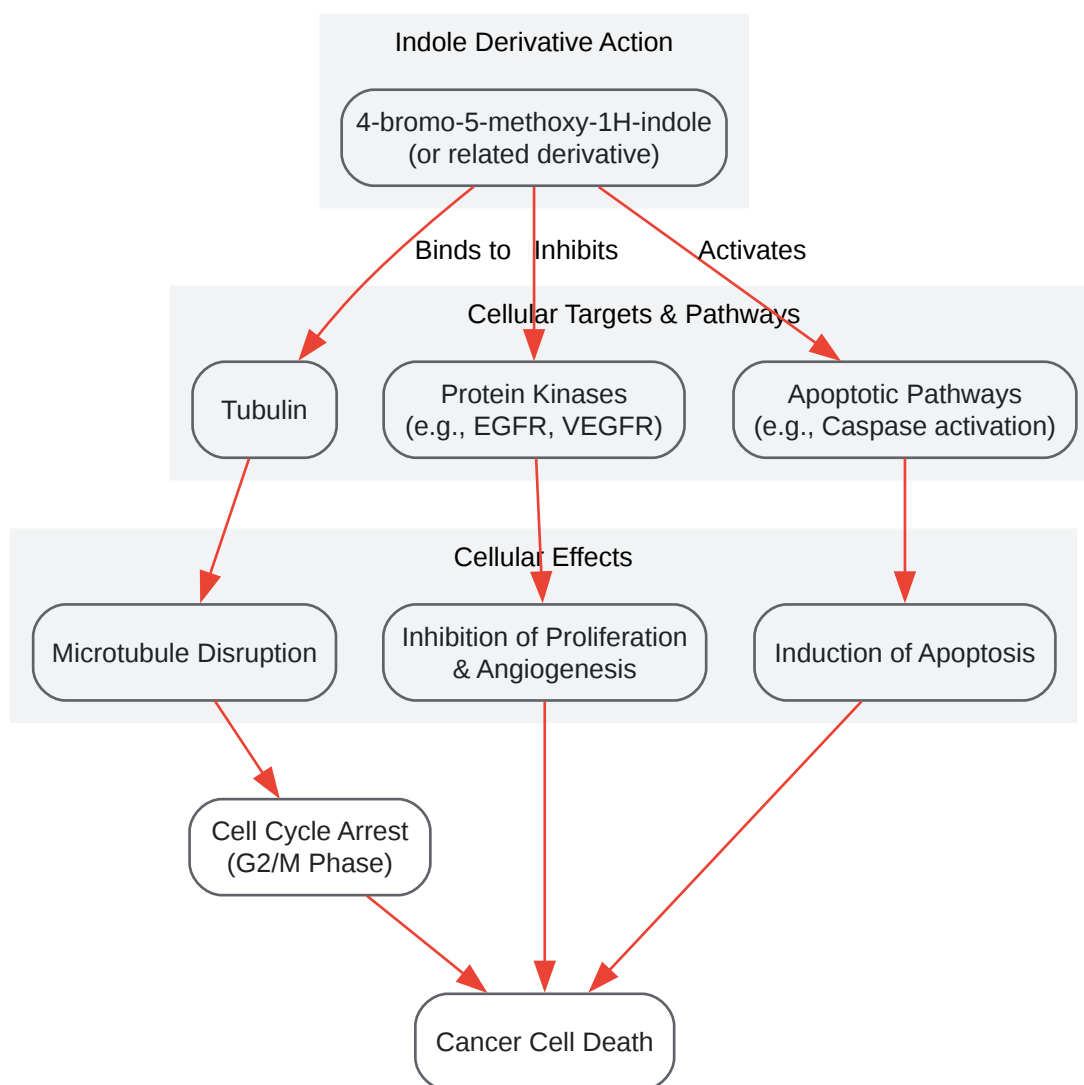
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds. The introduction of bromo and methoxy substituents can significantly modulate the pharmacological properties of the indole nucleus.

Anticancer Potential

Numerous indole derivatives have been investigated for their anticancer properties. The substitution pattern on the indole ring is crucial for their mechanism of action and potency.

- **Tubulin Polymerization Inhibition:** Certain indole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
- **Kinase Inhibition:** The indole nucleus is a common scaffold for the design of kinase inhibitors, which can block signaling pathways involved in cancer cell proliferation and survival.
- **Apoptosis Induction:** Many anticancer indole compounds exert their effects by inducing programmed cell death (apoptosis) in cancer cells through various signaling pathways.

Potential Signaling Pathways in Cancer:



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Figure 3: Potential anticancer mechanisms of action for substituted indoles.

Antiviral Activity

The indole nucleus is present in several antiviral drugs. Substituted indoles have shown activity against a range of viruses by targeting different stages of the viral life cycle.

Antibacterial Activity

Bromo-substituted indoles, in particular, have been reported to possess significant antibacterial properties against various bacterial strains, including drug-resistant ones.

Neuroprotective Effects

The indole scaffold is also a key feature in compounds designed to treat neurodegenerative diseases. For instance, derivatives of 5-methoxyindole have been studied for their potential neuroprotective effects in models of Alzheimer's disease, partly through their antioxidant properties and interaction with mitochondrial targets.[2]

Conclusion and Future Directions

4-bromo-5-methoxy-1H-indole is a readily synthesizable compound with a chemical structure that suggests a high potential for biological activity. While specific experimental data on this molecule is sparse, the extensive research on related bromo- and methoxy-substituted indoles provides a strong rationale for its investigation as a lead compound in drug discovery programs.

Future research should focus on:

- The development and optimization of efficient synthetic routes.
- Comprehensive biological screening to evaluate its anticancer, antimicrobial, antiviral, and neuroprotective properties.
- Elucidation of its specific molecular targets and mechanisms of action.
- Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of **4-bromo-5-methoxy-1H-indole** and its derivatives.

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References

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